Slu-PP-332

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SLU-PP-332 is a synthetic compound known for its potent activity as an estrogen receptor-related receptor (ERR) agonistThis compound primarily targets ERRα, ERRβ, and ERRγ, with the highest potency observed for ERRα .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SLU-PP-332 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of Intermediate A: This step involves the reaction of a substituted benzaldehyde with hydrazine hydrate under reflux conditions to form a hydrazone intermediate.

Cyclization to Intermediate B: The hydrazone intermediate undergoes cyclization in the presence of a suitable acid catalyst to form a cyclic hydrazide.

Final Coupling Reaction: The cyclic hydrazide is then coupled with a naphthalene derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Reaction Temperature and Time: Maintaining optimal temperature and reaction time to ensure complete conversion of intermediates.

Purification Techniques: Utilizing techniques such as recrystallization and chromatography to achieve high purity of the final product.

Scalability: Ensuring the process is scalable for large-scale production while maintaining consistency in product quality

Chemical Reactions Analysis

Types of Reactions

SLU-PP-332 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, with electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nucleophilic reagents like amines are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

SLU-PP-332 has a wide range of scientific research applications, including:

Metabolic Regulation: This compound has been shown to enhance mitochondrial function and cellular respiration, making it a valuable tool in studying metabolic diseases and disorders.

Exercise Mimetics: The compound has been found to improve exercise endurance and performance in animal models, making it a potential candidate for developing exercise mimetic drugs.

Cardioprotection: Studies suggest that this compound may have cardioprotective effects by improving heart function and mitochondrial structure in models of heart failure.

Mechanism of Action

SLU-PP-332 exerts its effects by acting as an agonist for estrogen receptor-related receptors (ERRs). These receptors are transcription factors that regulate genes involved in energy metabolism and mitochondrial function. The key mechanisms include:

Activation of ERRs: this compound binds to ERRα, ERRβ, and ERRγ, with the highest affinity for ERRα.

Enhanced Mitochondrial Function: By activating ERRs, this compound enhances mitochondrial biogenesis and function, resulting in increased energy expenditure and fatty acid oxidation.

Exercise Mimetic Effects: This compound induces a genetic program similar to that activated by aerobic exercise, leading to improved exercise endurance and performance.

Comparison with Similar Compounds

SLU-PP-332 is part of a class of compounds known as ERR agonists. Similar compounds include:

SLU-PP-915: Another ERR agonist with similar effects on metabolic regulation and exercise mimetics.

SR9861: A compound with a similar structure and activity profile, also acting as an ERR agonist.

ERRα Agonists: Various other compounds targeting ERRα with similar metabolic and exercise mimetic effects.

Uniqueness of this compound

This compound stands out due to its high potency for ERRα and its ability to induce a comprehensive exercise mimetic genetic program. Its effects on mitochondrial function and energy metabolism make it a promising candidate for further research and potential therapeutic applications .

Properties

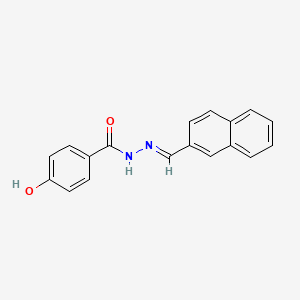

IUPAC Name |

4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIMBFHRXYRLL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)

![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)

![(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B10861565.png)

![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)

![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)

![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)